6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide
Description
Properties
Molecular Formula |
C18H14ClN5O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2/c19-11-4-5-14-12(9-11)17(25)13(10-21-14)18(26)20-7-6-16-23-22-15-3-1-2-8-24(15)16/h1-5,8-10H,6-7H2,(H,20,26)(H,21,25) |
InChI Key |
VIDRUFLNZDUAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Mechanism and Optimization
The CuBr–ZnI₂ system facilitates Cuᴵ–Cuᴵᴵᴵ redox cycling, critical for sp² C–H activation. Zinc iodide acts as a Lewis acid, polarizing the aldehyde carbonyl group to enhance electrophilicity. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 7–9 mol% | Maximizes turnover frequency |
| Reaction temperature | 25–40°C | Prevents decomposition of labile intermediates |
| Solvent | Solvent-free | Enhances reaction rate and purity |
This method achieves yields of 75–89% for halogenated quinolines, with 6-chloro derivatives formed using 2-bromoaniline and chloro-substituted alkynes.
Functionalization of the Quinoline Core
Chlorination at Position 6
Synthesis of Triazolo[4,3-a]Pyridine Moiety
The triazolopyridine fragment is constructed via cyclocondensation of 2-aminopyridines with nitriles or hydrazines. A scalable route involves:
-
Formation of Triazole Ring : Reacting 2-aminopyridine with ethyl formimidate hydrochloride in ethanol at reflux forms thetriazolo[4,3-a]pyridine scaffold.
-
Ethylamine Side Chain Introduction : Nucleophilic substitution with 2-chloroethylamine hydrochloride in DMF at 80°C attaches the ethyl linker.
Critical ¹³C NMR signals for the triazole moiety include δ 152.3 ppm (C-3 triazole) and δ 145.5 ppm (C-5 pyridine), confirming successful cyclization.
Amide Bond Formation
Coupling the quinoline-3-carboxylic acid derivative with the triazolopyridine-ethylamine occurs via carbodiimide chemistry:
Reagents :
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (hydroxybenzotriazole)
-
DIPEA (N,N-diisopropylethylamine)
Conditions :
-
Solvent: Anhydrous DMF
-
Temperature: 0°C → RT, 12–18 hours
-
Yield: 68–72% after column chromatography (SiO₂, ethyl acetate/hexane)
The reaction’s success is validated by HRMS, showing [M+H]⁺ at m/z 367.8 (calculated 367.79).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Retention time: 12.7 minutes.
Industrial Scale-Up Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide.
Reduction: Formation of 4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound shares structural motifs with several analogs, including quinoline carboxamides, triazole-fused heterocycles, and substituted pyridine/pyrazine systems. Below is a comparative analysis:
Table 1: Structural Comparison
Functional Group Impact
- Hydroxyl Group (Target Compound) : Enhances solubility compared to chloro/methoxy groups in analogs (e.g., ’s methoxyphenyl derivatives) .
- Triazolo-pyridine vs. Triazolo-pyridazine () : The pyridine fusion in the target compound may offer better π-stacking than pyridazine, influencing target selectivity .
- Carboxamide Linker : Provides metabolic stability over thioether links () or ester groups () .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Kinase Inhibition Potential: The triazole-pyridine-ethyl-carboxamide architecture in the target compound resembles kinase inhibitors (e.g., EGFR or JAK inhibitors), suggesting possible activity in this domain. ’s pyrazole-containing analog has structural similarities to reported kinase-targeting agents .
- Antimicrobial Activity: Quinoline-triazole hybrids (e.g., ) have demonstrated activity against resistant bacterial strains, implying the target compound may share this trait .
- Synthetic Challenges : The ethyl-linked triazolo-pyridine moiety (target) requires multi-step synthesis, akin to methods in (e.g., cyclization and coupling reactions) .
Biological Activity
6-Chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide (CAS Number: 1630870-82-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.8 g/mol. The structure features a quinoline core modified with a chloro and hydroxy group, as well as a triazole moiety that may contribute to its biological properties.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular processes. Notably, it has been studied for its potential as a topoisomerase II inhibitor. Topoisomerases are crucial for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that 6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (hepatocellular carcinoma).
- Mechanism : Induction of G2/M phase arrest leading to apoptosis via activation of caspase pathways.
Inhibition of Topoisomerase II
The compound has been shown to inhibit both TopoIIα and TopoIIβ enzymatic activities effectively. This dual inhibition is critical because TopoIIβ is often implicated in the proliferation of androgen receptor-positive prostate cancer cells. A study by Matias-Barrios et al. highlighted the potential for improved pharmacokinetic properties while retaining efficacy against these targets .
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the apoptotic effects on MGC-803 cells.
- Findings : The compound significantly increased the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins.
- : Supports its potential as an anticancer agent through apoptosis induction.
-
In Vivo Efficacy :
- Model : Murine models were used to assess tumor growth inhibition.
- Results : Significant reduction in tumor size was observed when treated with the compound compared to controls.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | Mechanism | Effect |
|---|---|---|---|
| Anticancer | MGC-803 | G2/M Phase Arrest | Induces apoptosis |
| Topoisomerase Inhibition | Various | Inhibition of TopoIIα/β | Suppresses cell proliferation |
| Apoptosis Induction | HeLa | Caspase Activation | Increased apoptotic markers |
Q & A
Basic: What are the recommended synthetic routes for 6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the quinoline core. Key steps include:
- Nucleophilic substitution at the 6-position of the quinoline ring using chloro precursors.
- Coupling reactions (e.g., amide bond formation) to attach the triazolopyridine-ethyl moiety via carbodiimide-mediated chemistry (e.g., EDC/HOBt) .
- Hydroxylation at the 4-position using oxidizing agents like mCPBA or catalytic hydroxylation under controlled pH .
Critical Note: Optimize reaction temperatures (60–80°C for coupling) and use inert atmospheres to prevent decomposition of sensitive intermediates .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm proton environments (e.g., quinoline aromatic protons at δ 8.2–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) with <2 ppm error .
- HPLC-Purity Analysis: Ensure ≥95% purity using a C18 column (acetonitrile/water gradient) .
Advanced Tip: X-ray crystallography may resolve stereoelectronic effects in the triazole-quinoline junction .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., chloro → fluoro, hydroxy → methoxy) to assess electronic effects on target binding .
- Biological Assays: Test analogs against disease-specific models (e.g., kinase inhibition assays for anticancer activity) .
- Computational Docking: Map interactions with targets (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock .
Key Consideration: Prioritize substituents that enhance solubility (e.g., PEGylation) without compromising target affinity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from assay conditions or target promiscuity. Address by:
- Standardizing Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models .
- Metabolic Stability Tests: Rule out false negatives caused by rapid hepatic clearance .
Basic: What are the safe handling and storage protocols for this compound?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods due to potential dust inhalation risks .
- Storage: Keep in airtight containers with desiccants (≤25°C, dark) to prevent hydrolysis of the amide bond .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced: What chemical reactivity should be anticipated during derivatization?
Methodological Answer:
- Oxidation: The hydroxy group at C4 may oxidize to a ketone under strong conditions (e.g., KMnO4) .
- Nucleophilic Substitution: Chloro at C6 can be replaced by amines or thiols in DMF at 80°C .
- Reduction: Catalytic hydrogenation (Pd/C, H2) may reduce triazole rings—monitor via TLC .
Caution: Protect the amide bond from hydrolysis using buffered conditions (pH 6–8) .
Basic: How to evaluate its biological activity in preclinical models?
Methodological Answer:
- In Vitro: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- In Vivo: Administer orally (10–50 mg/kg) in xenograft models; measure tumor volume and biomarker expression (e.g., p-ERK) .
- Target Identification: Use CRISPR-Cas9 knockout libraries to identify responsive pathways .
Advanced: What strategies are recommended for mechanistic studies?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with purified targets .
- Mutagenesis: Engineer target proteins (e.g., kinase domain mutations) to validate binding residues .
- Metabolomics: Profile downstream metabolites via LC-MS to map pathway perturbations .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
- Plasma Stability: Use human plasma at 37°C; quantify parent compound remaining at 0, 1, 4, 8h .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (target ~2.5), CYP450 inhibition, and BBB permeability .
- MD Simulations: Run 100-ns trajectories to assess membrane permeability (e.g., POPC bilayers) .
- QSAR Models: Train models on analogs to optimize bioavailability and reduce toxicity .
Advanced: How to address data reproducibility challenges?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
